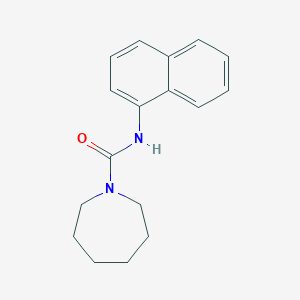
N-1-naphthyl-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-naphthyl-1-azepanecarboxamide, also known as NAAM, is a chemical compound that has been studied extensively in the field of neuroscience. NAAM is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and inflammation. By inhibiting FAAH, NAAM can increase the levels of endocannabinoids in the body, leading to a variety of therapeutic effects.
作用机制
N-1-naphthyl-1-azepanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, leading to a variety of physiological effects. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and a variety of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This can lead to a variety of effects, including analgesia, anti-inflammatory effects, and antidepressant effects. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and dopamine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N-1-naphthyl-1-azepanecarboxamide has several advantages for use in lab experiments. For example, it is a potent and selective inhibitor of FAAH, which allows for precise modulation of endocannabinoid levels in the body. This compound is also relatively easy to synthesize, which makes it a convenient tool for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. Additionally, this compound has relatively poor solubility in water, which may limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on N-1-naphthyl-1-azepanecarboxamide. For example, further studies are needed to determine the optimal dosing and administration regimens for this compound in various therapeutic contexts. Additionally, more research is needed to determine the long-term effects of this compound on endocannabinoid levels and other physiological processes. Finally, there is a need for more studies on the potential side effects of this compound, particularly in the context of chronic use. Overall, this compound holds promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its therapeutic potential.
合成方法
N-1-naphthyl-1-azepanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 6-bromohexanoyl chloride, followed by treatment with sodium hydroxide. Another method involves the reaction of 1-naphthylamine with 6-bromohexanoic acid, followed by treatment with thionyl chloride and then with sodium azide.
科学研究应用
N-1-naphthyl-1-azepanecarboxamide has been extensively studied in the field of neuroscience, where it has shown promise as a potential therapeutic agent for a variety of conditions. For example, this compound has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of arthritis and colitis. This compound has also been shown to have antidepressant effects in animal models of depression, as well as anxiolytic effects in models of anxiety.
属性
IUPAC Name |
N-naphthalen-1-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-12-5-1-2-6-13-19)18-16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,1-2,5-6,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZUNKGVORFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)
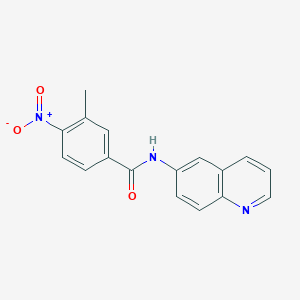
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)
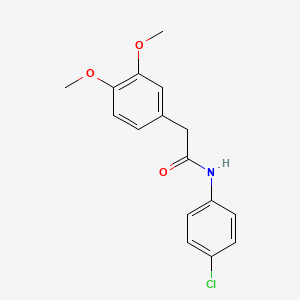
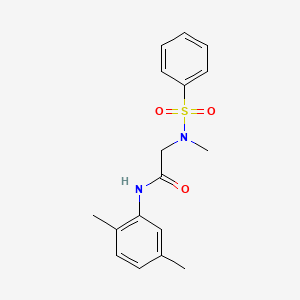
![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
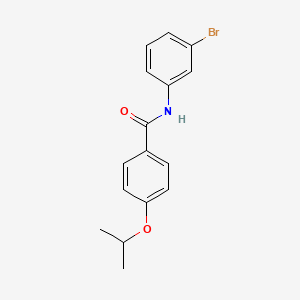
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
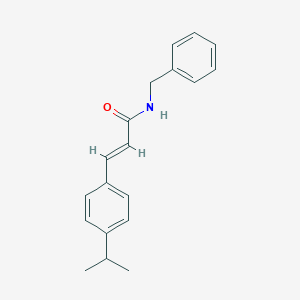
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)